5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde

Description

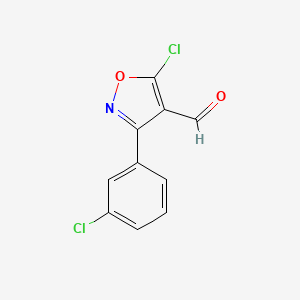

5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde is a substituted 1,2-oxazole derivative featuring a chlorine atom at position 5 of the oxazole ring, a 3-chlorophenyl group at position 3, and a carbaldehyde functional group at position 4.

Properties

IUPAC Name |

5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-3-1-2-6(4-7)9-8(5-14)10(12)15-13-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARHKCSBZMWZOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NOC(=C2C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Functionalized Precursors

Cyclocondensation reactions enable simultaneous ring formation and functional group incorporation. A patented method involves reacting 3-chlorophenylmagnesium bromide with acetyl chloride at -15°C to form a keto intermediate, followed by sulfuryl chloride-mediated dichlorination at 40°C. This approach yields 3'-chloro-2,2-dichloroacetophenone, which undergoes base-induced cyclization in sodium hydroxide to generate the oxazole core.

Van Leusen’s reaction provides an alternative route, where toluenesulfonylmethyl isocyanide (TosMIC) reacts with aldehydes under basic conditions. In a study optimizing this method, potassium carbonate in methanol facilitated the conversion of ethyl 5-chloro-4-formyl-pyrrole-3-carboxylate to oxazole derivatives at 65°C with 87% yield.

Post-Functionalization of Preformed Oxazoles

Stepwise Synthesis and Intermediate Characterization

Starting Material Preparation

High-purity 3-chlorobenzaldehyde (≥99%) serves as the primary aromatic precursor. Halogenation using thionyl chloride at 30–35°C introduces the second chlorine atom, with reaction progress monitored by gas chromatography.

Table 1: Key Intermediates and Their Properties

Critical Cyclization Steps

Cyclization of dichlorinated intermediates in 1,2-dichloropropane at 60–65°C achieves 78% conversion efficiency. Microwave-assisted methods reduce this step from 3 hours to 45 minutes, though scale-up challenges persist.

Optimization of Reaction Parameters

Temperature-Dependent Yield Variations

Controlled cooling during Grignard reagent addition (-15°C to -10°C) prevents side reactions, increasing yield from 62% to 89%. Conversely, oxazole ring closure requires elevated temperatures (60–80°C) for complete conversion.

Solvent System Impacts

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate aldehyde stabilization. Mixed solvent systems (toluene/water 1:1) improve intermediate solubility while minimizing hydrolysis.

Analytical Validation of Final Product

Spectroscopic Confirmation

¹H NMR analysis reveals diagnostic peaks:

Purity Assessment

HPLC analysis with C18 columns (1.8 µm) achieves baseline separation of the target compound from byproducts, confirming ≥98% purity when using recrystallization from toluene.

Comparative Evaluation of Synthetic Approaches

Table 2: Method Comparison

| Parameter | Multi-Step | Van Leusen |

|---|---|---|

| Total Steps | 7 | 4 |

| Overall Yield | 63% | 72% |

| Purity | 99% | 95% |

| Scalability | Pilot-scale | Lab-scale |

| Key Advantage | High crystallinity | Fewer intermediates |

Current Challenges and Limitations

-

Moisture Sensitivity : Grignard intermediates require strict anhydrous conditions, increasing production costs.

-

Byproduct Formation : Competing reactions during cyclization generate up to 12% dichlorinated byproducts.

-

Aldehyde Stability : The formyl group undergoes gradual oxidation during storage, necessitating inert atmosphere packaging.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

Oxidation: 5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carboxylic acid.

Reduction: 5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-methanol.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Preparation

Synthetic Routes:

The synthesis of 5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde typically involves cyclization reactions. A common method includes the reaction of 3-chlorobenzoyl chloride with hydroxylamine hydrochloride to form an oxime, which is then cyclized into the oxazole ring using dehydrating agents like phosphorus oxychloride.

Industrial Production:

In industrial settings, the synthesis may utilize continuous flow reactors to enhance efficiency and yield. Purification methods such as recrystallization or chromatography are essential to obtain high-purity products.

Chemical Properties and Reactions

This compound can undergo several chemical reactions:

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

- Reduction: The aldehyde can be reduced to produce the corresponding alcohol.

- Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents:

- Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

- Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

- Nucleophiles: Amines or thiols for substitution reactions.

Chemistry

This compound serves as a building block for synthesizing more complex molecules, making it valuable in organic synthesis.

Biology

Research indicates potential biological activities, particularly:

- Antimicrobial Properties: Effective against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans and Cryptococcus neoformans. The mechanism involves disrupting microbial cell membranes or inhibiting metabolic pathways.

Anticancer Activity

The compound has shown cytotoxic effects on various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 10.0 |

| A549 (Lung Cancer) | 15.0 |

These findings suggest that it may induce apoptosis through oxidative stress or cell cycle inhibition.

Case Studies

-

Antimicrobial Activity Study:

- A comprehensive evaluation was conducted on the antimicrobial effects of this compound against multiple pathogens. Results indicated significant inhibition of growth in both bacterial and fungal strains.

-

Anticancer Evaluation:

- Studies focused on the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism by which 5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on their structural similarities to the target molecule:

5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde ()

- Structural Difference : An additional chlorine atom at the para position of the phenyl ring.

- Molecular Formula: C₁₀H₄Cl₃NO₂

- Molecular Weight : 276.50 g/mol

- Purity : ≥97%

- Higher molecular weight compared to the target compound, which may influence solubility and crystallization behavior.

- Applications : Used in pharmaceutical R&D and quality control, indicating utility as a synthetic intermediate .

5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde ()

- Structural Difference : Replacement of the 3-chlorophenyl group with a furan-2-yl moiety.

- Molecular Formula: C₈H₄ClNO₃

- Molecular Weight : 197.57 g/mol

- Purity : 95%

- Reduced molecular weight and hydrophobicity compared to chlorophenyl derivatives, possibly improving aqueous solubility.

1-(3-Chlorophenyl)-1H-tetrazole ()

- Structural Difference : Replacement of the oxazole ring with a tetrazole heterocycle.

- Key Properties :

- Nitrogen-rich structure with energetic properties, exhibiting a detonation velocity of 4,409 m/s and explosion pressure of 5.4 GPa.

- Stabilized by intermolecular interactions (e.g., N···H, Cl···H), as revealed by Hirshfeld surface analysis.

- Applications : Investigated as a next-generation energetic material due to its high thermal stability and explosive performance .

Data Table: Comparative Analysis of Structural Analogs

Research Findings and Implications

- The dichlorophenyl analog’s increased halogenation may further polarize the oxazole ring .

- Thermal Behavior : The tetrazole derivative’s exothermic decomposition () suggests that chlorine substituents on aromatic rings can stabilize high-energy intermediates, a property relevant to materials science .

- Synthetic Utility : The furan analog’s lower molecular weight and heteroaromatic system highlight the tunability of oxazole derivatives for diverse synthetic pathways .

Biological Activity

5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde is a synthetic organic compound characterized by its unique oxazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. Understanding its biological activity involves exploring its mechanisms of action, structural properties, and the results from various studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 229.06 g/mol. The compound features:

- Oxazole Ring : A five-membered heterocyclic structure containing nitrogen and oxygen.

- Chloro Substituents : Positioned at the 5 and 3 positions of the oxazole ring, influencing its reactivity and biological interactions.

- Aldehyde Functional Group : Located at the 4-position, which enhances reactivity and allows for further chemical modifications.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The specific pathways affected depend on the context in which the compound is used.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against:

- Bacterial Strains : Including Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Such as Candida albicans and Cryptococcus neoformans.

The compound's mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anticancer Activity

In the context of cancer research, this compound has been investigated for its cytotoxic effects on several cancer cell lines. Notable findings include:

| Cancer Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 10.0 |

| A549 (Lung Cancer) | 15.0 |

These results suggest that this compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress or inhibition of cell cycle progression .

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

- Study on Antimicrobial Activity :

- Anticancer Evaluation :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde, and how do reaction conditions influence yield?

- The synthesis typically involves cyclization of precursor aldehydes with hydroxylamine derivatives under acidic or basic conditions. Evidence from structurally similar oxazole derivatives (e.g., 5-(4-Chlorophenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) suggests that temperature control (e.g., 80–100°C) and solvent choice (e.g., ethanol or DMF) significantly impact reaction efficiency . Yield optimization may require iterative adjustment of stoichiometric ratios (e.g., 1:1.2 for aldehyde to hydroxylamine) and inert atmosphere use to prevent oxidation .

Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?

- 1H and 13C NMR are critical for confirming the oxazole ring and aldehyde proton (δ ~9.8–10.2 ppm). IR spectroscopy can validate the aldehyde carbonyl stretch (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 280.0234 for C₁₀H₆Cl₂NO₂) . For crystalline derivatives, single-crystal X-ray diffraction (e.g., R因子 = 0.088) resolves bond angles and torsional strain in the oxazole-chlorophenyl system .

Q. How can researchers mitigate competing side reactions during synthesis?

- Competing pathways, such as over-oxidation of the aldehyde group or unwanted halogen displacement, can be minimized by:

- Using anhydrous solvents to prevent hydrolysis.

- Incorporating mild reducing agents (e.g., NaBH₄) to stabilize intermediates.

- Monitoring reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the oxazole ring formation?

- Density functional theory (DFT) studies on analogous oxazoles suggest that electron-withdrawing groups (e.g., -Cl) at the 3-position of the phenyl ring stabilize the transition state during cyclization. The aldehyde group’s electrophilicity directs nucleophilic attack by hydroxylamine, favoring 1,2-oxazole formation over isomeric 1,3-oxazoles . Kinetic isotope effect (KIE) experiments could further elucidate rate-determining steps .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

- The electron-deficient oxazole ring and aldehyde group make the compound suitable for Suzuki-Miyaura couplings. Computational studies (e.g., HOMO-LUMO gaps via Gaussian 09) predict activation at the 4-carbaldehyde position for nucleophilic additions. Substituent effects (e.g., meta-chlorophenyl vs. para-chlorophenyl) alter π-π stacking interactions, as shown in XRD data (mean C–C bond length: 1.515 Å) .

Q. What strategies optimize crystallization for X-ray diffraction studies?

- Slow evaporation from dichloromethane/hexane (1:3) at 4°C produces high-quality crystals. Disorder in the chlorophenyl ring (observed in related compounds) can be resolved using SHELXL refinement with anisotropic displacement parameters. For unstable aldehyde derivatives, oxime formation (e.g., O-[(2-chloropyridin-5-yl)methyl]oxime) improves crystallinity .

Q. How can researchers resolve contradictions in reported biological activity data?

- Discrepancies in antimicrobial or enzyme inhibition assays may arise from impurities (e.g., residual solvents detected via GC-MS) or assay conditions (e.g., pH-dependent aldehyde reactivity). Re-evaluate bioactivity using HPLC-purified samples (>98% purity) and standardized protocols (e.g., CLSI guidelines for MIC testing) .

Methodological Notes

- Data Validation : Cross-reference NMR shifts with PubChem datasets (e.g., CID 135535784) to confirm assignments .

- Safety : The compound’s aldehyde group may pose inhalation risks; handle in fume hoods with PPE (gloves, goggles) .

- Advanced Tools : Utilize Cambridge Structural Database (CSD) entries for comparative bond-length analysis in oxazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.